molecular formula C26H16N2O6 B3541736 3-nitrobenzyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate

3-nitrobenzyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B3541736
M. Wt: 452.4 g/mol
InChI Key: OSLDXASARAIDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-nitrobenzyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate” is a complex organic molecule. It contains several functional groups including a nitro group (-NO2), a benzyl group (C6H5CH2-), a naphthyl group (C10H7-), a dioxo group (=O2), and an isoindoline group (a nitrogen-containing heterocyclic group). The carboxylate group (-COO-) suggests that this compound might be a salt or ester of a carboxylic acid .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the nitro group can participate in reduction reactions, and the carboxylate group can be involved in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with biological molecules in specific ways to exert its effects .

Future Directions

The future research directions for this compound would depend on its intended applications. If it’s a new compound, initial studies might focus on determining its physical and chemical properties, studying its reactivity, and testing its potential uses .

Properties

IUPAC Name

(3-nitrophenyl)methyl 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O6/c29-24-21-12-11-18(26(31)34-15-16-5-3-8-19(13-16)28(32)33)14-22(21)25(30)27(24)23-10-4-7-17-6-1-2-9-20(17)23/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLDXASARAIDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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